molecular formula C11H16N2O2 B1386522 [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine CAS No. 1086379-41-0

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Cat. No.: B1386522
CAS No.: 1086379-41-0
M. Wt: 208.26 g/mol
InChI Key: JSJZYSWMJJNYJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine compounds .

Scientific Research Applications

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

    [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-2-yl]methylamine: Similar in structure but with a different position of the pyridine ring.

    [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-4-yl]methylamine: Another structural isomer with the pyridine ring in a different position.

    [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-5-yl]methylamine: A compound with a similar structure but different functional group positioning .

Uniqueness

What sets [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine apart from similar compounds is its unique positioning of functional groups, which can result in distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJZYSWMJJNYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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